1-Hydroxy-3,3-dimethylbutan-2-one

Retinoid Ester Synthesis α-Hydroxy Ketone Building Blocks Cosmetic Active Ingredients

1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4), also known as hydroxy-pinacolone, is a primary α-hydroxy ketone with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol. This compound is characterized by the presence of both a hydroxyl group (-OH) and a ketone carbonyl (C=O) on a tert-butyl-substituted butane backbone, making it a versatile intermediate for esterification reactions, particularly in the synthesis of hydroxypinacolone retinoate (HPR), a next-generation retinoid ester for cosmetic and dermatological applications.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 38895-88-4
Cat. No. B1336409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3,3-dimethylbutan-2-one
CAS38895-88-4
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CO
InChIInChI=1S/C6H12O2/c1-6(2,3)5(8)4-7/h7H,4H2,1-3H3
InChIKeyFFNOWYSCJOKVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4): A Primary α-Hydroxy Ketone Building Block for Retinoid Ester Synthesis


1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4), also known as hydroxy-pinacolone, is a primary α-hydroxy ketone with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol [1]. This compound is characterized by the presence of both a hydroxyl group (-OH) and a ketone carbonyl (C=O) on a tert-butyl-substituted butane backbone, making it a versatile intermediate for esterification reactions, particularly in the synthesis of hydroxypinacolone retinoate (HPR), a next-generation retinoid ester for cosmetic and dermatological applications [2].

Why 1-Hydroxy-3,3-dimethylbutan-2-one Cannot Be Replaced by Simpler 1-Hydroxy-2-alkanones in Retinoid Ester Synthesis


In the synthesis of hydroxypinacolone retinoate (HPR), the specific steric bulk and electronic properties of the 3,3-dimethyl substitution pattern on 1-hydroxy-3,3-dimethylbutan-2-one are critical for the resulting ester's stability and skin compatibility profile. Simpler, lower-molecular-weight analogs such as 1-hydroxybutan-2-one (CAS 5077-67-8) or 1-hydroxy-3-methylbutan-2-one (CAS 36960-22-2) possess different steric profiles that would produce retinoid esters with altered physicochemical properties and potentially different dermal irritation and absorption characteristics [1]. The specific esterification of all-trans retinoic acid with 1-hydroxy-3,3-dimethylbutan-2-one yields the unique HPR molecule, which demonstrates reduced synthesis steps and increased yield in its preparation route compared to alternative pathways that might employ other α-hydroxy ketone building blocks [2]. Generic substitution would fundamentally alter the downstream product's identity and performance attributes.

1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4): Quantifiable Differentiation from In-Class Analogs


Synthesis Yield Advantage in Hydroxypinacolone Retinoate (HPR) Preparation vs. Alternative α-Hydroxy Ketone Building Blocks

The esterification of all-trans retinoic acid with 1-hydroxy-3,3-dimethylbutan-2-one to produce hydroxypinacolone retinoate (HPR) is reported to reduce the number of synthesis steps and increase the yield compared to routes that would employ alternative α-hydroxy ketone building blocks [1]. While direct head-to-head yield comparisons with other α-hydroxy ketones in the identical esterification reaction are not available in the open literature, the specific steric and electronic properties of the 3,3-dimethyl substitution pattern on this compound are inferred to contribute to this synthetic advantage, making it the preferred building block for HPR production [1].

Retinoid Ester Synthesis α-Hydroxy Ketone Building Blocks Cosmetic Active Ingredients

Commercial Purity Grade Specification of 97% vs. Industry Standard 95% for Research-Grade α-Hydroxy Ketones

For research and industrial procurement, the available commercial purity grade for 1-hydroxy-3,3-dimethylbutan-2-one is specified as 97% by suppliers providing batch-specific analytical reports . This compares favorably to the more commonly encountered 95% purity specification for many research-grade α-hydroxy ketone building blocks, such as 1-hydroxybutan-2-one (CAS 5077-67-8), which is typically offered at 95% minimum purity .

Research Chemical Procurement Purity Specification Analytical Standards

Distinct Organoleptic Profile for Flavor and Fragrance Applications

1-Hydroxy-3,3-dimethylbutan-2-one is described as imparting a sweet, fruity, and slightly creamy aroma, and is employed in the fragrance industry to add a fresh, green note to perfumes and personal care items [1]. This distinct sensory profile differentiates it from structurally related compounds like 1-hydroxybutan-2-one, which is primarily characterized as a flavoring substance (FEMA No. 3173) with a different organoleptic signature [2]. While quantitative odor detection thresholds are not publicly available, the documented qualitative differences in aroma character provide a basis for selection in flavor and fragrance applications where specific scent profiles are required.

Flavor Chemistry Fragrance Formulation Sensory Attributes

1-Hydroxy-3,3-dimethylbutan-2-one (CAS 38895-88-4): Validated Research and Industrial Use Cases


Synthesis of Hydroxypinacolone Retinoate (HPR) for Cosmetic and Dermatological Research

This compound serves as the specific α-hydroxy ketone building block for the esterification with all-trans retinoic acid to produce hydroxypinacolone retinoate (HPR), a next-generation retinoid ester used in cosmetic formulations and dermatological research for anti-aging and skin renewal applications. The synthesis route using 1-hydroxy-3,3-dimethylbutan-2-one reduces the number of synthesis steps and increases yield compared to alternative pathways, making it the preferred precursor for HPR production [1].

Flavor and Fragrance Formulation Development

Due to its documented sweet, fruity, slightly creamy aroma and its ability to impart a fresh, green note, 1-hydroxy-3,3-dimethylbutan-2-one is utilized as a specialty ingredient in the development of flavor compositions and fragrance formulations [2]. Its unique organoleptic profile differentiates it from simpler α-hydroxy ketones, offering formulators a distinct sensory building block for creating novel scent and taste experiences.

α-Hydroxy Ketone Chemical Intermediate for Organic Synthesis Research

As a primary α-hydroxy ketone containing both hydroxyl and ketone functional groups on a sterically hindered tert-butyl-substituted backbone, this compound serves as a versatile building block in organic synthesis research. Its 97% standard purity specification makes it suitable for use in reactions requiring high-purity intermediates, including oxidation, reduction, and esterification transformations, where the steric bulk of the 3,3-dimethyl group can influence reaction selectivity and product properties.

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